molecular formula C22H26ClN3O2 B2378453 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride CAS No. 2649013-96-5

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride

Cat. No. B2378453
CAS RN: 2649013-96-5
M. Wt: 399.92
InChI Key: YFXYTVJLHYQSNB-UHFFFAOYSA-N
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Description

“[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride” is a chemical compound with the CAS Number: 1286264-52-5 . It has a molecular weight of 254.76 and its IUPAC name is (1-benzoyl-4-piperidinyl)methanamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H . This indicates that the compound contains a piperidinyl ring attached to a phenyl group and an aminomethyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 254.76 .

Scientific Research Applications

Synthesis Methods

  • Meng‐Yang Chang et al. (2006) described the synthesis of several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, which is a class of compounds related to the one , indicating a methodology for creating similar compounds (Chang et al., 2006).

Biological Activities and Applications

  • Mina Saeedi et al. (2019) explored a series of arylisoxazole-phenylpiperazines for their acetylcholinesterase inhibitory activity, a property that may be shared by similar compounds (Saeedi et al., 2019).
  • I. Borza et al. (2007) identified compounds including (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone as potent NMDA receptor antagonists, a property potentially relevant to similar compounds (Borza et al., 2007).
  • R. S. Gouhar and Eman M. Raafat (2015) worked on a compound with structural similarities and evaluated its anticancer potential (Gouhar & Raafat, 2015).

Structural and Theoretical Studies

  • M. Shahana and A. Yardily (2020) synthesized and characterized similar compounds, providing insights into structural optimization and molecular docking studies (Shahana & Yardily, 2020).

Antimicrobial Activity

  • Satyender Kumar et al. (2012) synthesized a series of similar compounds and evaluated their antimicrobial activities, indicating potential applications in this area (Kumar et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. It’s worth noting that many piperidine derivatives are used in medicinal chemistry due to their diverse biological activities .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2.ClH/c23-16-22(18-9-5-2-6-10-18)11-13-25(14-12-22)21(26)20-15-19(24-27-20)17-7-3-1-4-8-17;/h1-10,20H,11-16,23H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXYTVJLHYQSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3CC(=NO3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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